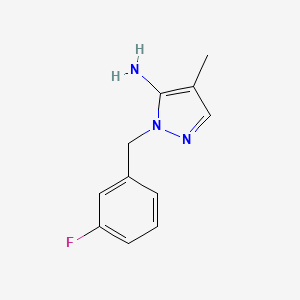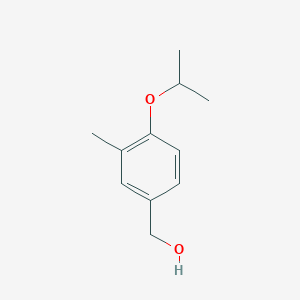
Ácido (1-(terc-butoxicarbonil)-5-formil-1H-indol-2-il)borónico
Descripción general
Descripción
(1-(tert-Butoxycarbonyl)-5-formyl-1H-indol-2-yl)boronic acid is a useful research compound. Its molecular formula is C14H16BNO5 and its molecular weight is 289.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(tert-Butoxycarbonyl)-5-formyl-1H-indol-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(tert-Butoxycarbonyl)-5-formyl-1H-indol-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal
Los ácidos borónicos y sus derivados han estado ganando interés en el campo de la química medicinal . Han mostrado varias actividades como anticancerígenas, antibacterianas, antivirales e incluso su aplicación como sensores y sistemas de entrega . La introducción de un grupo de ácido borónico en moléculas bioactivas ha demostrado modificar la selectividad, las características físicoquímicas y farmacocinéticas, mejorando las actividades ya existentes .
Química Sintética
La aplicación de estos compuestos en química sintética se debe a su versatilidad reactiva, estabilidad y baja toxicidad . Al considerar el diseño de fármacos, el ácido borónico se degrada a ácido bórico, un "compuesto verde", siendo este último eliminado por el cuerpo .
Trifluorometilación
Compuestos similares se han utilizado en la trifluorometilación catalizada por cobre . Este proceso es importante en la síntesis de varios farmáceuticos y agroquímicos.
Bencilación
La bencilación catalizada por paladio es otra aplicación donde se han utilizado compuestos similares . Esta reacción es útil en la síntesis de varios compuestos orgánicos.
Reacciones de homoacoplamento
Las reacciones de homoacoplamento son otra área donde se han utilizado compuestos similares . Estas reacciones son importantes en la síntesis de biarilos, que son componentes estructurales clave en muchos farmáceuticos y productos naturales.
Síntesis de hidroxiquinonas
Compuestos similares se han utilizado en la síntesis de hidroxiquinonas vía acoplamiento Suzuki-Miyaura de ilidos de fenilidonio de hidroxiquinonas .
Propiedades
IUPAC Name |
[5-formyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO5/c1-14(2,3)21-13(18)16-11-5-4-9(8-17)6-10(11)7-12(16)15(19)20/h4-8,19-20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWAFVRASZKNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50723272 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-formyl-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913388-54-2 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-formyl-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-Cyano-7-isopropylbenzo[d]oxazol-2-yl)benzoic acid](/img/structure/B1507050.png)
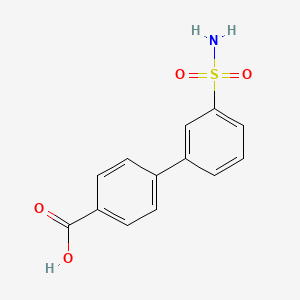
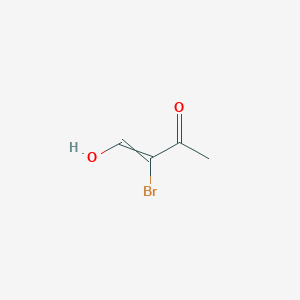
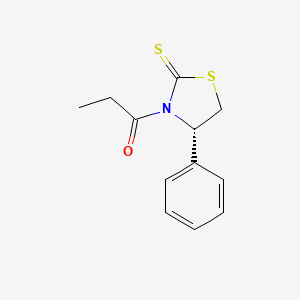
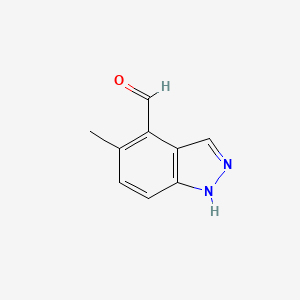
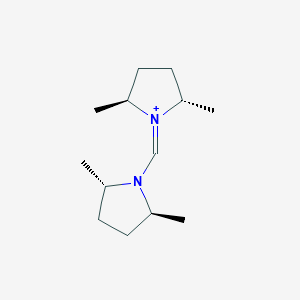
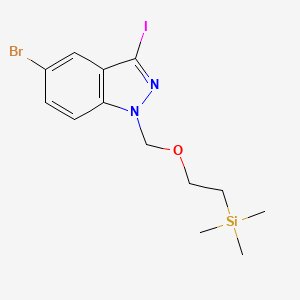
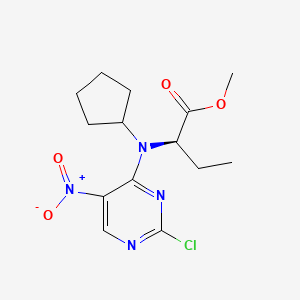

![[5]Cycloparaphenylene](/img/structure/B1507085.png)
![Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-](/img/structure/B1507088.png)
